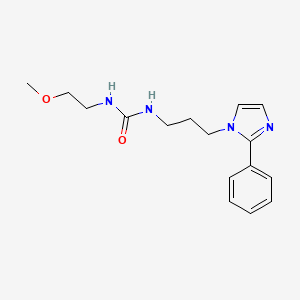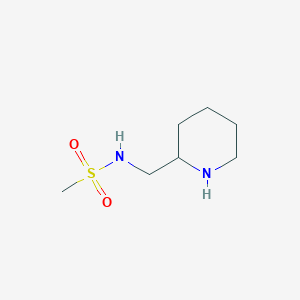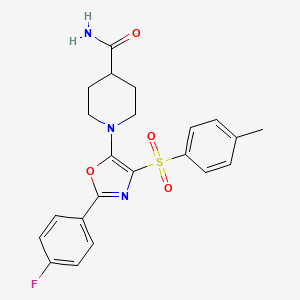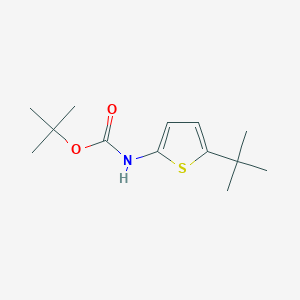
1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as Efaroxan, is a selective α2-adrenergic receptor antagonist that has been widely studied for its potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for the treatment of various diseases and disorders. In
Aplicaciones Científicas De Investigación
Urea Biosensors
Urea biosensors have been developed to detect and quantify urea concentration, an essential aspect in medical diagnostics and various industries such as fishery, dairy, and agriculture. These biosensors utilize enzyme urease as a bioreceptor element, incorporating advanced materials for enzyme immobilization to enhance sensitivity and specificity. The development of urea biosensors represents a significant application of urea derivatives in creating sensitive, selective, and rapid diagnostic tools (Botewad et al., 2021).
Urease Inhibitors
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species. Research on urea derivatives as urease inhibitors highlights their importance in medicinal chemistry for developing new therapeutic agents. This area of research offers insights into the design and synthesis of urea-based compounds with enhanced biological activities (Kosikowska & Berlicki, 2011).
Therapeutic Applications
Urea derivatives have been explored for their therapeutic potential across various medical conditions. The unique hydrogen bonding capabilities of ureas make them significant in drug design, where they are incorporated into molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. Such applications underscore the versatility of urea and its derivatives in medicinal chemistry, providing a foundation for future drug development (Jagtap et al., 2017).
Environmental and Energy Applications
Urea has been investigated as a hydrogen carrier for fuel cells, emphasizing its potential for sustainable and long-term energy supply. Its attributes as a non-toxic, stable compound easy to transport and store make urea a promising candidate for renewable energy applications. This research direction highlights the role of urea and its derivatives in addressing future energy challenges, supporting sustainable development goals (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-22-13-10-19-16(21)18-8-5-11-20-12-9-17-15(20)14-6-3-2-4-7-14/h2-4,6-7,9,12H,5,8,10-11,13H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAPVIGWYHVRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-2-yl}acetamide](/img/structure/B2534704.png)

![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)



![4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine](/img/structure/B2534715.png)
![N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine](/img/structure/B2534717.png)
![N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2534719.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)

![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)